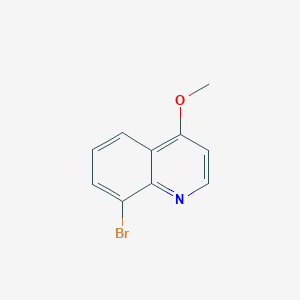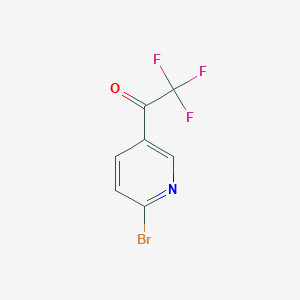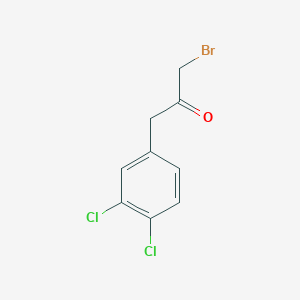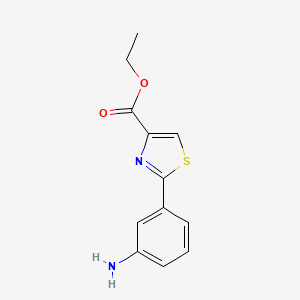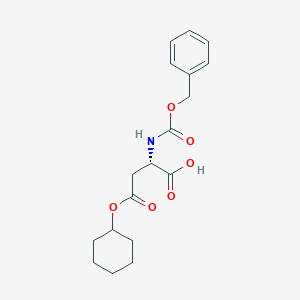![molecular formula C13H12F3N3O2 B1523715 5-エチル-1-[3-(トリフルオロメチル)ベンジル]-1H-1,2,3-トリアゾール-4-カルボン酸 CAS No. 1338658-52-8](/img/structure/B1523715.png)
5-エチル-1-[3-(トリフルオロメチル)ベンジル]-1H-1,2,3-トリアゾール-4-カルボン酸
説明
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H12F3N3O2 and its molecular weight is 299.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学: 抗ウイルス剤
この化合物のトリフルオロメチル基は、ウイルスタンパク質との相互作用能力を高める可能性があります。 類似の構造は、インフルエンザA型や他のウイルスに対して阻害活性を示すことが報告されています . 1,2,3-トリアゾール環の存在は、ウイルス酵素への選択的な結合のために調整でき、新しい抗ウイルス薬の開発につながる可能性があります。
有機合成: ベンジル位の官能基化
トリフルオロメチル基に隣接するベンジル位は、化学反応の重要な部位です。 それは、フリーラジカル臭素化、求核置換、酸化などのさまざまな変換を受けることができ、これらの変換は複雑な有機分子の合成において基本的なものです .
材料科学: フッ素化されたビルディングブロック
トリフルオロメチル基を持つ化合物(対象の化合物など)は、高度な材料のビルディングブロックとして使用できます。 高いフッ素含有量は、熱安定性と耐薬品性に優れたポリマーの製造に適しています .
薬理学: 薬物効力増強
トリフルオロメチル基は、特定の官能基のpKaに影響を与えることで、薬物効力を向上させることが知られています。 これは、酵素などの生体標的との強い相互作用につながり、薬物の治療効果を高める可能性があります .
生化学: NMRセンシング
磁気的に等価なフッ素の数が多いことから、このような化合物は効果的な19F NMRセンサーとして機能します。 それらは、生体分子の構造とダイナミクスを研究するために使用でき、その機能に関する貴重な洞察を提供します .
創薬: 抗癌研究
1,2,3-トリアゾール部分は、抗癌作用を持つさまざまな薬物に見られます。 それは、腫瘍の増殖と増殖に関与する細胞標的に結合する能力を活用して、特定の癌細胞を標的とする新しい薬物設計に組み込むことができます .
神経薬理学: 抗うつ薬と抗精神病薬
この化合物の構造的特徴は、うつ病や精神病の治療に使用される薬物に見られるものと似ています。 特に、1,2,3-トリアゾール環は、中枢神経系受容体と相互作用する分子に見られる共通の特徴です .
農薬化学: 植物生長調整剤
対象の化合物と構造的に類似性を持つインドール誘導体は、植物ホルモンや生長調整剤として使用されます。 1,2,3-トリアゾール環の導入は、植物の生長と発達を調節する新しい農薬の開発につながる可能性があります .
作用機序
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes .
Biochemical Pathways
Without specific studies on “5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures may affect pathways involving the enzymes they target .
Pharmacokinetics
The presence of a trifluoromethyl group in other compounds has been associated with increased stability and lipophilicity , which could potentially impact bioavailability.
生化学分析
Biochemical Properties
5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The trifluoromethyl group in the compound enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it has been observed to interact with cytochrome P450 enzymes, altering their activity and affecting metabolic pathways . Additionally, the compound can bind to receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid on various cell types are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes . This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . In cancer cells, for example, it has been found to inhibit proliferation and induce apoptosis by disrupting key signaling pathways .
Molecular Mechanism
At the molecular level, 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . The trifluoromethyl group enhances the compound’s ability to form stable interactions with biomolecules, leading to significant changes in enzyme activity and gene expression . Additionally, the compound can interfere with the normal function of receptor proteins, altering signal transduction and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
特性
IUPAC Name |
5-ethyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-10-11(12(20)21)17-18-19(10)7-8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZSSPPNIQIQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


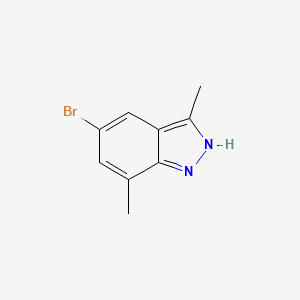


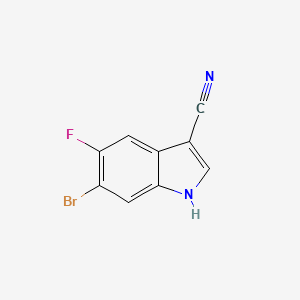
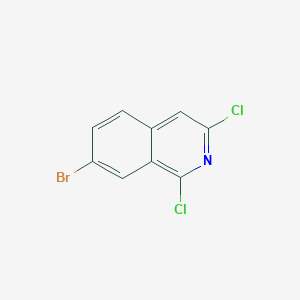

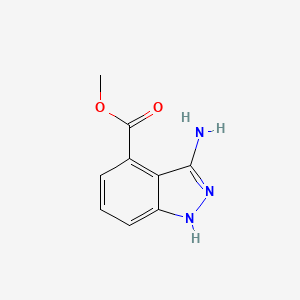
![5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1523643.png)
